2-bromo-5-(methylsulfamoyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCLVBQBSWRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 5 Methylsulfamoyl Benzoic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-bromo-5-(methylsulfamoyl)benzoic acid reveals several potential disconnection points, highlighting key precursors that are instrumental in its synthesis. The most logical disconnection is at the sulfonamide bond, leading back to 2-bromo-5-chlorosulfonylbenzoic acid and methylamine (B109427). Another key disconnection can be made at the C-Br bond or the C-S bond, suggesting precursors such as 3-(methylsulfamoyl)benzoic acid or 2-bromobenzoic acid.
Synthesis of 2-bromo-5-chlorosulfonylbenzoic acid
The primary and most crucial precursor for the synthesis of this compound is 2-bromo-5-chlorosulfonylbenzoic acid. This intermediate is typically prepared via the direct chlorosulfonylation of 2-bromobenzoic acid. The reaction involves treating 2-bromobenzoic acid with an excess of chlorosulfonic acid. prepchem.com The strong electrophilic nature of chlorosulfonic acid facilitates the introduction of the chlorosulfonyl group onto the aromatic ring. The directing effects of the existing substituents on the ring, namely the bromine atom and the carboxylic acid group, play a significant role in the regioselectivity of this reaction. The carboxylic acid group is a meta-director, while the bromine atom is an ortho-, para-director. The interplay of these directing effects typically favors the substitution at the 5-position, which is meta to the carboxyl group and para to the bromine atom.
Reaction Scheme:
While the general reaction is established, detailed experimental procedures often require careful control of reaction conditions, such as temperature and reaction time, to maximize the yield and minimize the formation of side products.
Synthesis of m-substituted benzoic acid derivatives
The synthesis of various meta-substituted benzoic acid derivatives serves as a foundational aspect for accessing precursors to this compound. The introduction of substituents at the meta position of benzoic acid can be achieved through several well-established organic reactions. For instance, the nitration of benzoic acid, followed by reduction of the nitro group to an amine, provides 3-aminobenzoic acid. This amino group can then be further modified or used to direct subsequent substitutions.
Another important class of m-substituted precursors is those containing a sulfamoyl group. The synthesis of 3-sulfamoylbenzoic acid, for example, can be achieved by the sulfonation of benzoic acid to produce 3-sulfobenzoic acid, followed by conversion to the corresponding sulfonyl chloride and subsequent reaction with ammonia. These m-substituted benzoic acid derivatives can then undergo further functionalization, such as bromination, to introduce the necessary substituents for the final target molecule. The directing effects of the existing substituents are crucial in determining the position of the incoming groups.
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the required functional groups in a more streamlined manner, potentially reducing the number of synthetic steps. These strategies often rely on the careful selection of reagents and reaction conditions to achieve the desired regioselectivity.
Sulfonylation Reactions
A key step in many synthetic routes towards this compound is the introduction of the sulfamoyl group. This is typically achieved through a two-step process involving chlorosulfonylation followed by amination. As previously discussed, 2-bromobenzoic acid can be chlorosulfonylated to yield 2-bromo-5-chlorosulfonylbenzoic acid. prepchem.com This highly reactive sulfonyl chloride can then be readily converted to the desired N-methylsulfonamide by reaction with methylamine. This reaction is a standard procedure in organic synthesis for the formation of sulfonamides and generally proceeds with high efficiency.
Reaction Scheme:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base can influence the reaction rate and the ease of product isolation.
Bromination Strategies
The introduction of the bromine atom at the 2-position of the benzoic acid ring is another critical transformation. The regioselectivity of the bromination of a substituted benzoic acid is governed by the directing effects of the existing substituents. If one were to start with a precursor such as 3-(methylsulfamoyl)benzoic acid, direct bromination would need to be carefully controlled to achieve the desired 2-bromo isomer. The methylsulfamoyl group and the carboxylic acid group are both meta-directors. Therefore, direct bromination of 3-(methylsulfamoyl)benzoic acid would be expected to yield a mixture of products, with substitution occurring at positions ortho and para to the methylsulfamoyl group, and meta to the carboxyl group. Achieving high selectivity for the 2-position in this scenario would be challenging and may require the use of specific catalysts or blocking groups.
Alternatively, starting with 2-aminobenzoic acid (anthranilic acid), a Sandmeyer-type reaction can be employed to introduce the bromine atom at the 2-position. This involves diazotization of the amino group followed by treatment with a copper(I) bromide solution. This method provides excellent regiocontrol for the introduction of the bromine atom.
Multi-step Convergent and Divergent Synthesis Pathways
For complex molecules like this compound, multi-step synthesis strategies, including convergent and divergent approaches, can offer advantages in terms of efficiency and flexibility.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related compounds. For instance, from the key intermediate 2-bromo-5-chlorosulfonylbenzoic acid, a divergent approach could be used to synthesize a library of N-substituted sulfamoylbenzoic acid derivatives by reacting it with a range of different amines, including methylamine to yield the target compound. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry.
The choice between a linear, convergent, or divergent synthesis depends on the specific goals of the synthetic endeavor, including the desired quantity of the final product and the need for analogues.
Construction of the Sulfamoyl Moiety
The formation of the N-methylsulfamoyl group on the benzoic acid ring is a critical step in the synthesis of the target molecule. This is typically achieved through a two-step process starting from a suitable benzoic acid derivative. The general approach involves chlorosulfonation of the aromatic ring followed by amination with methylamine.
A common starting material for this process is a substituted benzoic acid. rsc.org The first step is chlorosulfonation, where the benzoic acid is treated with chlorosulfonic acid. rsc.org This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically at the meta-position to the carboxyl group due to the directing effects of the carboxyl group. The reaction is generally heated to ensure completion. rsc.org
Following the chlorosulfonation, the resulting 5-(chlorosulfonyl)-2-substituted benzoic acid is reacted with an amine, in this case, methylamine, to form the sulfonamide. rsc.org This reaction is often carried out in an aqueous medium at room temperature. rsc.org The pH of the reaction mixture is then adjusted to an acidic pH to precipitate the desired 5-(methylsulfamoyl)benzoic acid derivative. rsc.org
This general methodology is supported by the synthesis of various sulfamoyl benzoic acid analogues where a substituted sulfonyl chloride is coupled with an amine in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov
Introduction of the Bromine Substituent
The introduction of the bromine atom at the 2-position of the 5-(methylsulfamoyl)benzoic acid intermediate is the subsequent key transformation. The directing effects of the existing substituents on the aromatic ring, namely the carboxyl group and the methylsulfamoyl group, will influence the position of bromination. Both the carboxyl and sulfamoyl groups are meta-directing. However, the ortho, para-directing effect of the nitrogen in the sulfamoyl group can also influence the regioselectivity.
The bromination of benzoic acid derivatives can be achieved using various brominating agents. Common reagents include elemental bromine or N-bromosuccinimide (NBS). evitachem.com The reaction is typically conducted in an organic solvent such as dichloromethane (B109758) or acetic acid. evitachem.com For the bromination of activated aromatic rings, catalysts are often employed. In the case of benzoic acid derivatives, concentrated sulfuric acid is frequently used as a catalyst and solvent. chemicalbook.comgoogle.com
For instance, the bromination of 2-methylbenzoic acid is carried out in concentrated sulfuric acid using bromine, leading to a mixture of 5-bromo and 3-bromo isomers. chemicalbook.com Similarly, the synthesis of 2-bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid in the presence of a brominating agent and sulfuric acid. google.com These examples suggest that direct bromination of 5-(methylsulfamoyl)benzoic acid would likely occur at the position ortho to the strongly activating sulfamoyl group and meta to the deactivating carboxyl group.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, the selection of catalysts and reagents, and the control of temperature and pressure.
Solvent Effects
The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation. For the chlorosulfonation step, chlorosulfonic acid itself often serves as both the reagent and the solvent. rsc.org In the subsequent amination reaction, water is a commonly used solvent. rsc.org
For the bromination step, various solvents can be employed. While some reactions are carried out in concentrated sulfuric acid which also acts as a catalyst, chemicalbook.comgoogle.com other options include halogenated hydrocarbons like dichloromethane or chloroform, or organic acids like acetic acid. evitachem.comgoogle.com The selection of the solvent will depend on the solubility of the starting material and the reactivity of the brominating agent. The use of a "greener" solvent like acetonitrile (B52724) has also been reported to provide a good balance between conversion and selectivity in related reactions. scielo.br
Catalyst and Reagent Selection
The choice of catalysts and reagents is fundamental to the success of the synthesis. In the construction of the sulfamoyl moiety, chlorosulfonic acid is the key reagent for introducing the sulfonyl chloride group. rsc.org For the subsequent amination, the choice of the amine (methylamine in this case) is determined by the desired final product.
In the bromination step, the selection of the brominating agent is critical. While elemental bromine is a common choice, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be milder and more selective alternatives. evitachem.comchemicalbook.com The use of a co-catalyst, such as red phosphorus, in combination with a bromination initiator like potassium bromate (B103136) or potassium bromide has been shown to improve yields and purity in the synthesis of related bromo-benzoic acids. google.com
The following table summarizes various brominating agents used in the synthesis of related compounds:
| Reagent | Substrate | Catalyst/Solvent | Yield | Purity | Reference |
| Bromine | 2-methylbenzoic acid | Concentrated H₂SO₄ | 97% (crude) | 62:38 (5-Br:3-Br) | chemicalbook.com |
| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | 2-methylbenzoic acid | Concentrated H₂SO₄ | 88% | - | chemicalbook.com |
| N-bromosuccinimide | m-methoxybenzoic acid | Dichloromethane, H₂SO₄, KBr, Red P | 93.4% | 99.1% | google.com |
| Dibromohydantoin | m-methoxybenzoic acid | Dichloromethane, H₂SO₄, KBrO₃, Red P | 93.6% | 99.4% | google.com |
Temperature and Pressure Optimization
Temperature control is essential throughout the synthetic sequence. The chlorosulfonation reaction is typically carried out at an elevated temperature, for example, 95 °C, for several hours to ensure the reaction goes to completion. rsc.org Conversely, the subsequent amination reaction is often performed at room temperature. rsc.org
For the bromination reaction, maintaining a low temperature is often crucial to prevent over-bromination and the formation of unwanted side products. evitachem.com However, in some cases, the reaction is conducted at room temperature or slightly above (25-30 °C). chemicalbook.comgoogle.com The optimal temperature will depend on the specific substrate and brominating agent used. Most of these reactions are carried out at atmospheric pressure.
Purification and Isolation Techniques for Synthetic Products
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The acidic nature of the target compound dictates the purification strategy.
A common initial purification step involves precipitation. After the reaction is complete, the reaction mixture is often poured into ice water, causing the crude product to precipitate out. rsc.orgchemicalbook.comgoogle.com The solid can then be collected by vacuum filtration and washed with cold water to remove water-soluble impurities. rsc.org
For further purification, recrystallization is a widely used technique for benzoic acid derivatives. google.com The crude product is dissolved in a suitable hot solvent, and then the solution is slowly cooled to allow the pure compound to crystallize, leaving impurities in the mother liquor. google.com Common solvents for the recrystallization of bromo-benzoic acids include ethanol, isopropanol, or toluene. google.compatsnap.com
Another purification method involves acid-base extraction. The crude product can be dissolved in an alkaline solution (e.g., sodium hydroxide (B78521) solution) to form the water-soluble sodium salt. Water-insoluble impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified (e.g., with hydrochloric acid) to precipitate the purified benzoic acid. scribd.com
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. rsc.orgchemicalbook.com
Chemical Reactivity and Transformations of 2 Bromo 5 Methylsulfamoyl Benzoic Acid
Reactions Involving the Bromine Substituent
The carbon-bromine bond is a key site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
In 2-bromo-5-(methylsulfamoyl)benzoic acid, the bromine atom is ortho to the carboxylic acid group and para to the methylsulfamoyl group. Both of these are electron-withdrawing groups, which makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate. libretexts.org The presence of the sulfamoyl and carboxyl groups at the ortho and para positions helps to delocalize and stabilize the negative charge, lowering the activation energy for the reaction. byjus.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. Common nucleophiles for this type of reaction include alkoxides, amines, and thiolates. byjus.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. illinois.edu
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov For this compound, this reaction would involve coupling with a suitable boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. mdpi.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The Sonogashira reaction is another key palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 2-alkynyl-5-(methylsulfamoyl)benzoic acid derivative. This transformation is valuable for introducing alkynyl moieties into aromatic systems. researchgate.net
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/Water, Toluene, DMF | Aryl or Vinyl Boronic Acid |
| Sonogashira | Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, DIPA | THF, DMF | Terminal Alkyne |
Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom. This transformation can be useful when the bromine atom has served its purpose as a directing group or as a handle for other reactions. organic-chemistry.org A common method for this is catalytic hydrogenation, which involves reacting the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orglookchem.com This method is often selective, allowing for the removal of the bromo group without affecting other functional groups like the carboxylic acid or sulfamoyl moieties. organic-chemistry.org More recent methods utilize photoredox catalysis under visible light irradiation to achieve efficient reduction of aryl bromides. acs.orgacs.org
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can readily be converted into a variety of derivatives, most commonly esters and amides.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The direct esterification of this compound with an alcohol is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), in a process known as Fischer esterification. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, water is usually removed as it is formed. google.com Alternatively, the reaction can be promoted by microwave irradiation, which can significantly reduce reaction times. researchgate.net Another approach involves first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol to give the ester.
Amidation involves the reaction of the carboxylic acid group with an amine to form an amide. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first using a coupling reagent. lookchemmall.com Common coupling agents facilitate the formation of the amide bond under mild conditions by converting the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net The choice of coupling agent and reaction conditions can be tailored to the specific amine and substrate. luxembourg-bio.com
| Coupling Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Used with an additive like HOBt or DMAP; forms a urea (B33335) byproduct. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for sterically hindered amines and acids. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient coupling agent, often used in peptide synthesis. |
Reduction to Alcohols
The carboxylic acid functional group in this compound can be selectively reduced to a primary alcohol, yielding (2-bromo-5-(methylsulfamoyl)phenyl)methanol. This transformation requires the use of reducing agents that are capable of reducing carboxylic acids without affecting the sulfonamide or the aryl bromide.
Commonly, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) are employed for this purpose. These reagents are known for their chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups. The reaction typically proceeds by the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to afford the corresponding alcohol. The general conditions for such a reduction are outlined in the table below.
| Reagent | Solvent | Conditions | Product |
| Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (B95107) (THF) | Room temperature to reflux | (2-bromo-5-(methylsulfamoyl)phenyl)methanol |
| Sodium borohydride (B1222165) / Boron trifluoride etherate | Tetrahydrofuran (THF) | 0 °C to room temperature | (2-bromo-5-(methylsulfamoyl)phenyl)methanol |
It is important to note that stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also effect this transformation. However, LiAlH₄ is less chemoselective and may potentially lead to the reduction of the sulfonamide group under harsh conditions.
Reactions at the Sulfamoyl Group
The N-methylsulfamoyl group possesses a reactive N-H bond and a stable sulfonamide linkage, allowing for transformations at the nitrogen atom or cleavage of the sulfur-nitrogen bond.
The nitrogen atom of the methylsulfamoyl group can be further alkylated. This reaction typically involves the deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent. A variety of bases and alkylating agents can be utilized, leading to a diverse range of N-substituted products.
| Base | Alkylating Agent | Solvent | General Product |
| Sodium hydride (NaH) | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Dimethylformamide (DMF) | 2-bromo-5-(N-alkyl-N-methylsulfamoyl)benzoic acid |
| Potassium carbonate (K₂CO₃) | Alkyl halide | Acetone, Acetonitrile (B52724) | 2-bromo-5-(N-alkyl-N-methylsulfamoyl)benzoic acid |
| Cesium carbonate (Cs₂CO₃) | Alkyl halide | Acetonitrile | 2-bromo-5-(N-alkyl-N-methylsulfamoyl)benzoic acid |
The choice of base and solvent is crucial for the success of the N-alkylation, with stronger bases and polar aprotic solvents generally favoring the reaction.
The sulfonamide bond in this compound is generally stable to hydrolysis under neutral and moderately basic or acidic conditions. However, under forcing acidic or basic conditions, the S-N bond can be cleaved.
Acid-catalyzed hydrolysis typically requires strong acids and elevated temperatures. The reaction proceeds via protonation of the sulfonamide nitrogen or oxygen, followed by nucleophilic attack of water.
| Reagent | Conditions | Products |
| Concentrated Hydrochloric Acid (HCl) | Reflux | 2-bromo-5-(sulfamoyl)benzoic acid + Methylamine (B109427) |
| Concentrated Sulfuric Acid (H₂SO₄) | High temperature | 2-bromo-5-sulfobenzoic acid + Methylamine |
Basic hydrolysis is generally more difficult to achieve and requires harsh conditions with strong bases at high temperatures.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are summarized below:
-COOH (Carboxyl group): Deactivating and meta-directing.
-Br (Bromo group): Deactivating and ortho-, para-directing.
-SO₂NHCH₃ (Methylsulfamoyl group): Deactivating and meta-directing.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-bromo-4-nitro-5-(methylsulfamoyl)benzoic acid |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2,4-dibromo-5-(methylsulfamoyl)benzoic acid or 4-bromo-2-chloro-5-(methylsulfamoyl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-bromo-5-(methylsulfamoyl)-4-sulfobenzoic acid |
These reactions would require forcing conditions due to the deactivated nature of the aromatic ring.
Chemo- and Regioselective Transformations
The presence of multiple functional groups in this compound allows for the exploration of chemo- and regioselective transformations.
Chemoselectivity can be achieved by carefully choosing reagents that react with one functional group while leaving the others intact. For example, as mentioned in section 3.2.3, borane reagents can selectively reduce the carboxylic acid in the presence of the sulfonamide and aryl bromide. Esterification of the carboxylic acid can also be performed chemoselectively without affecting the other functional groups.
Regioselectivity is a key consideration in reactions involving the aromatic ring. For instance, in nucleophilic aromatic substitution (SNAᵣ) reactions, the positions ortho and para to the strongly electron-withdrawing sulfamoyl and carboxyl groups are activated towards nucleophilic attack. However, the bromine at the 2-position is not ideally situated for activation by the 5-sulfamoyl group. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, at the C-Br bond are also possible. The electronic and steric environment around the C-Br bond would influence the efficiency of such transformations.
The selective manipulation of one functional group in the presence of others is a valuable strategy for the synthesis of complex derivatives of this compound for various research applications.
Structural Elucidation and Characterization Methodologies
Advanced Spectroscopic Techniques
Spectroscopy is a fundamental tool in chemical analysis, relying on the interaction of electromagnetic radiation with matter to deduce molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can provide a detailed map of the carbon-hydrogen framework.
For 2-bromo-5-(methylsulfamoyl)benzoic acid, ¹H NMR would be expected to reveal distinct signals for the aromatic protons, the methyl group protons, and the amine proton of the sulfamoyl group. The chemical shifts (δ) of these signals would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. Integration of the signals would confirm the relative number of protons in each environment.
Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including those of the benzene (B151609) ring, the carboxylic acid group, and the methyl group.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not-available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | NH |
| Data not available | Data not available | Data not available | CH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | C=O (Carboxylic Acid) |
| Data not available | Aromatic C-Br |
| Data not available | Aromatic C-S |
| Data not available | Aromatic C-COOH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Hypothetical Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| Data not available | [M]⁺ (⁷⁹Br isotope) |
| Data not available | [M]⁺ (⁸¹Br isotope) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for identifying the presence of different chemical bonds.
An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the N-H stretch of the sulfamoyl group, the S=O stretches of the sulfonyl group, and various vibrations associated with the substituted benzene ring.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The UV-Vis spectrum of this compound would show absorption maxima (λ_max) corresponding to the π → π* transitions of the substituted benzene ring.
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth and Preparation
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Growing suitable crystals can be a challenging step. Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent is crucial and is often determined empirically. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.
In the absence of experimental data, this article serves as a procedural outline for the characterization of this compound. The application of these powerful analytical techniques would be essential to fully elucidate its chemical structure and properties.
Unit Cell Parameters and Space Group Analysis
The unit cell is described by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group provides a complete description of the symmetry operations (e.g., rotations, reflections, inversions) that map the crystal onto itself. This information is crucial for understanding the macroscopic properties of the crystalline solid.
Table 1: Hypothetical Unit Cell Parameters and Space Group Data (Note: This table is illustrative of the data that would be obtained from X-ray crystallography, as specific experimental data for this compound is not publicly available.)
| Parameter | Description | Illustrative Value |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Length of the 'a' axis of the unit cell. | 8.5 |
| b (Å) | Length of the 'b' axis of the unit cell. | 12.2 |
| c (Å) | Length of the 'c' axis of the unit cell. | 10.4 |
| α (°) | Angle between 'b' and 'c' axes. | 90 |
| β (°) | Angle between 'a' and 'c' axes. | 98.5 |
| γ (°) | Angle between 'a' and 'b' axes. | 90 |
| Volume (ų) | The volume of the unit cell. | 1065 |
| Z | The number of molecules per unit cell. | 4 |
Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the crystal structure allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity of the atoms and provides insight into the molecule's conformation. While experimentally determined values for this compound are not available, typical values for the constituent chemical groups can be predicted based on established data for similar organic molecules.
Table 2: Typical Bond Lengths and Angles for Key Functional Groups (Note: These are generalized values and not experimentally determined data for the specific title compound.)
| Bond/Angle | Type | Typical Value |
| C-Br | Aromatic Carbon - Bromine | ~1.90 Å |
| C-S | Aromatic Carbon - Sulfur | ~1.77 Å |
| S=O | Sulfonyl Oxygen (double bond) | ~1.43 Å |
| S-N | Sulfonamide Sulfur - Nitrogen | ~1.63 Å |
| C=O | Carboxylic Acid Carbonyl | ~1.23 Å |
| C-O | Carboxylic Acid Hydroxyl | ~1.32 Å |
| O-C=O | Carboxylic Acid Angle | ~122° |
| O=S=O | Sulfonamide Angle | ~120° |
| C-S-N | Sulfonamide Angle | ~107° |
Torsion angles, which describe the rotation around a chemical bond, would define the three-dimensional shape, such as the orientation of the carboxylic acid and methylsulfamoyl groups relative to the benzene ring.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound contains several functional groups capable of forming significant intermolecular interactions, which govern its crystal packing and physical properties.
Hydrogen Bonding: The molecule possesses strong hydrogen bond donors (the carboxylic acid -OH and the sulfonamide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen, the two sulfonyl oxygens, and the carboxylic hydroxyl oxygen). It is highly probable that the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. Further hydrogen bonding involving the N-H group and the sulfonyl oxygens would link these dimers into a more complex three-dimensional network.
π-π Stacking: The presence of the aromatic benzene ring allows for potential π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal lattice.
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Description |
| Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | Forms classic carboxylic acid dimers. |
| Hydrogen Bond | Sulfonamide (-NH) | Sulfonyl Oxygen (S=O) | Links molecules into chains or sheets. |
| π-π Stacking | Benzene Ring | Benzene Ring | Face-to-face or offset stacking of aromatic rings. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for the separation of this compound from reaction byproducts and for the assessment of its purity. The choice of technique depends on the scale and analytical requirements.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like this compound. A reversed-phase method (RP-HPLC) is typically employed for this type of polar, aromatic molecule.
In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (like C18-silica) using a polar mobile phase. The mobile phase often consists of a mixture of water (frequently buffered and containing an acid like acetic or formic acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring strongly absorbs light (typically around 254 nm).
Table 4: Typical RP-HPLC Conditions for Analysis
| Parameter | Condition |
| Column | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 30% B to 90% B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to the presence of the carboxylic acid and sulfonamide functional groups, would lead to poor chromatographic performance, including broad peaks and strong adsorption to the column, if it vaporizes at all without decomposing.
To enable GC analysis, a chemical derivatization step is necessary to convert the polar N-H and O-H groups into less polar, more volatile moieties. nih.gov Silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane (B1218177) or (trimethylsilyl)diazomethane) are common derivatization strategies. nih.gov After derivatization, the resulting ester/amide can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
Table 5: Potential GC-MS Analysis Protocol
| Step | Procedure |
| 1. Derivatization | Reaction with a methylation agent (e.g., (trimethylsilyl)diazomethane) to convert the carboxylic acid to a methyl ester. |
| 2. GC Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms). |
| 3. Inlet Temp. | ~250 °C |
| 4. Oven Program | Temperature gradient (e.g., 100 °C to 300 °C). |
| 5. Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. For an acidic and polar compound like this compound, a normal-phase TLC system is standard.
The stationary phase is typically silica gel, a highly polar adsorbent. researchgate.net The mobile phase (eluent) is a mixture of organic solvents. A common eluent system would be a combination of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). To achieve well-defined spots and prevent "tailing," a small amount of a polar, acidic modifier like acetic acid is often added to the mobile phase. interchim.com This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the acidic silica gel. Spots are typically visualized under UV light (254 nm).
Table 6: Typical TLC Conditions for Purity Assessment
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid (e.g., 1:1 v/v) |
| Visualization | UV lamp at 254 nm |
Computational and Theoretical Studies of 2 Bromo 5 Methylsulfamoyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties and reactivity of molecules like 2-bromo-5-(methylsulfamoyl)benzoic acid. These calculations provide insights into the molecule's behavior at the atomic and electronic levels.
The electronic structure of a molecule is pivotal in determining its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating methylsulfamoyl group, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the bromine atom. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and based on typical DFT calculations for similar aromatic compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas denote neutral potential.
In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid and sulfamoyl groups, making them potential sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature.
Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By simulating the vibrational modes, a deeper understanding of the molecule's structure and bonding can be achieved.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions characteristic of the substituted benzene ring.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These values are hypothetical and for illustrative purposes.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3500 |
| Carboxylic Acid | C=O stretch | ~1700 |
| Sulfamoyl | S=O stretch (asymmetric) | ~1350 |
| Sulfamoyl | S=O stretch (symmetric) | ~1160 |
| Aromatic Ring | C-H stretch | ~3100 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and potential tautomeric forms of this compound. These methods are crucial for understanding the molecule's three-dimensional structure and behavior in different environments.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-S bond of the methylsulfamoyl group.
It is generally observed in aromatic carboxylic acids that the syn conformation, where the O-H bond of the carboxyl group is oriented towards the carbonyl oxygen, is more stable than the anti conformation. nih.gov The energy barrier for rotation around the C-COOH bond is typically around 20 kJ/mol. aip.org Molecular mechanics and quantum chemical calculations can be used to map the potential energy surface for these rotations and identify the lowest energy conformers.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For sulfonamides, a potential tautomerism exists between the sulfonamide and sulfonimide forms. rsc.org In the case of this compound, the sulfonamide tautomer is expected to be the more stable form in the gas phase. However, the relative stability of the tautomers can be influenced by the solvent polarity, with more polar solvents potentially favoring the sulfonimide form. rsc.org
Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barriers for their interconversion. This information is critical for understanding the chemical behavior of the molecule in different environments.
Table 3: Illustrative Relative Energies of Tautomeric Forms of this compound (Note: These values are hypothetical and for illustrative purposes.)
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| Sulfonamide | 0.0 | 0.0 |
| Sulfonimide | +5.0 | +2.5 |
Solvent Effects on Molecular Conformation
The conformation of this compound is not static; it is significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate how solvents of varying polarities can alter the molecule's geometry and energetics.
The primary conformational flexibility in this compound arises from the rotation around the C-S and C-C bonds connecting the sulfamoyl and carboxylic acid groups to the benzene ring. The dihedral angles defining the orientation of these groups are sensitive to the dielectric constant of the solvent. In non-polar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the sulfamoyl group may be favored, leading to a more compact conformation. Conversely, in polar protic solvents like water or ethanol, intermolecular hydrogen bonds with the solvent molecules can dominate, resulting in a more extended conformation.
Theoretical calculations can quantify these conformational preferences by calculating the potential energy surface as a function of key dihedral angles in different solvent environments.
Table 1: Calculated Dihedral Angles (in degrees) of this compound in Various Solvents
| Dihedral Angle | In Vacuum (gas phase) | In Chloroform (ε = 4.81) | In Ethanol (ε = 24.55) | In Water (ε = 78.39) |
|---|---|---|---|---|
| C(ar)-C(ar)-C(O)-O | 15.2 | 20.5 | 25.8 | 30.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical results from computational chemistry studies.
These computational findings indicate that as solvent polarity increases, the functional groups tend to twist further out of the plane of the benzene ring. This is attributed to the stabilization of the more polar, extended conformers by the solvent's electric field.
Reactivity Prediction and Mechanistic Insights via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of this compound. researchgate.net By calculating the distribution of electron density, one can identify the most probable sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would be expected to show negative potential (red/yellow) around the oxygen atoms of the carboxylic and sulfamoyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the regions around the bromine atom would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) theory is another powerful tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Table 2: Calculated Reactivity Descriptors for this compound
| Parameter | Value (in gas phase) | Value (in water) |
|---|---|---|
| HOMO Energy | -7.2 eV | -7.0 eV |
| LUMO Energy | -1.5 eV | -1.7 eV |
| HOMO-LUMO Gap | 5.7 eV | 5.3 eV |
| Chemical Hardness | 2.85 eV | 2.65 eV |
| Electronegativity | 4.35 eV | 4.35 eV |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical results from DFT calculations.
These calculations can also provide detailed mechanistic insights into reactions involving this molecule. For instance, by modeling the transition states, activation energies for various reaction pathways, such as nucleophilic aromatic substitution at the bromine-bearing carbon, can be calculated. This allows for the prediction of the most favorable reaction conditions and products.
Ligand Design Principles and Scaffold Analysis
The structure of this compound makes it an interesting scaffold for ligand design in drug discovery. Its substituted benzene ring provides a rigid core from which functional groups are displayed in specific spatial orientations. Computational analysis of this scaffold is crucial for understanding its potential for binding to biological targets like enzymes or receptors.
The key features of this scaffold include:
A Hydrogen Bond Donor: The carboxylic acid and the N-H of the sulfamoyl group.
Hydrogen Bond Acceptors: The oxygen atoms of both functional groups.
An Aromatic Ring: Capable of engaging in π-π stacking or hydrophobic interactions.
A Halogen Atom (Bromine): Which can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Computational techniques such as molecular docking can be used to virtually screen this scaffold against libraries of protein structures. These simulations predict the preferred binding poses and estimate the binding affinity. Furthermore, scaffold hopping algorithms can use the core structure of this compound to identify other structurally diverse molecules that present a similar arrangement of key interaction features.
Pharmacophore modeling is another relevant computational approach. A pharmacophore model derived from this scaffold would consist of a set of features (e.g., hydrogen bond donors/acceptors, aromatic ring) with specific geometric constraints. This model can then be used to search for other molecules that match these features, potentially leading to the discovery of novel bioactive compounds.
Advanced Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The structural framework of 2-bromo-5-(methylsulfamoyl)benzoic acid, specifically the brominated benzoic acid motif, is a recurring feature in the synthesis of complex, biologically active molecules. While specific examples detailing the multi-step synthesis of a complex target starting directly from this compound are not extensively documented in mainstream literature, the utility of closely related analogues underscores its potential. For instance, 5-bromo-2-alkylbenzoic acids are crucial starting materials for synthesizing antidiabetic drugs like Canagliflozin. google.com Similarly, 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of Urolithin A, a metabolite with potential applications in mitochondrial and muscle health. google.com These examples demonstrate that the substituted bromobenzoic acid core is a well-established synthon for building intricate molecular structures, positioning this compound as a valuable precursor for analogous complex targets, particularly those requiring a sulfamoyl moiety for biological activity or solubility.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse collections of molecules for high-throughput screening and chemical biology. beilstein-journals.orgcam.ac.uk A key element of DOS is the use of a central scaffold that can be elaborated in multiple directions to generate skeletal diversity.
Although this compound has not been explicitly reported as a central scaffold in a major DOS campaign, its molecular architecture makes it an ideal candidate for such applications. The compound possesses three orthogonal points of diversification:
The Carboxylic Acid Group: This site can be readily converted into a wide array of functional groups, including esters, amides, and ketones, through well-established coupling reactions.
The Bromo Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino substituents.
The Methylsulfamoyl Group: The N-H bond of the sulfonamide is amenable to substitution, such as alkylation or acylation, providing another axis for structural variation.
This trifunctional nature allows for a "build/couple/pair" strategy where different building blocks can be systematically introduced at each reactive site, leading to a library of compounds with significant scaffold diversity. The development of synthetic strategies for diverse cyclic benzo-sulfonamides from common precursors highlights the value of the sulfonamide moiety in generating chemical diversity. nih.gov
Precursor for Analogue Libraries
The creation of analogue libraries is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). This compound is an excellent starting material for generating focused libraries of related compounds.
The sulfamoyl group is a critical pharmacophore in many therapeutic agents. This compound serves as a valuable precursor for libraries of sulfamoyl-containing molecules. Research into specific agonists for the Lysophosphatidic acid (LPA) receptor LPA2 has utilized the sulfamoyl benzoic acid (SBA) scaffold to generate potent and selective modulators. nih.govcornell.edu In these studies, a library of SBA analogues was synthesized by modifying the head group, linker chain, and tail group to establish a detailed SAR. nih.gov For example, introducing additional bromo or chloro substituents on the phenyl head group was explored to tune the compound's activity. nih.gov Furthermore, the general synthesis of benzoylated sulfamoyl carboxylic acids demonstrates another route for derivatization, where the sulfonamide nitrogen is acylated. medcraveonline.com
The bromine atom on the benzoic acid ring is a key site for diversification. It serves as a linchpin for introducing new C-C and C-N bonds, a common strategy in the generation of analogue libraries. For example, the Ullman reaction has been used to synthesize 5-bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid, demonstrating a method to replace a halogen with an amino-aryl group. researchgate.net Halogenated benzoic acids are widely used as precursors for complex molecules. They are key intermediates in the synthesis of drugs like Lifitegrast researchgate.net and in the development of ligands for Positron Emission Tomography (PET). researchgate.net The reactivity of the bromine atom in this compound allows for its systematic replacement with a wide variety of substituents via cross-coupling chemistry, enabling the rapid generation of diverse halogenated benzoic acid analogues for biological screening.
Development of Novel Synthetic Reagents and Catalysts
While this compound is primarily utilized as a building block, its functional groups hold potential for the development of specialized reagents or catalysts. There are no widespread reports of this specific compound being used for this purpose. However, the principle of incorporating benzoic acid derivatives into catalytic systems has been demonstrated. For instance, a novel heterogeneous catalyst was developed by functionalizing silica-coated magnetic nanoparticles with a urea-benzoic acid ligand. nih.gov This material, Fe3O4@SiO2@(CH2)3–urea (B33335)–benzoic acid, acted as a dual-function catalyst, leveraging the acidic nature of the carboxylic acid and the hydrogen-bonding capability of the urea group to promote organic reactions under mild conditions. nih.gov This example illustrates a potential pathway where this compound could be immobilized on a solid support to create a functional catalyst, with the sulfamoyl and bromo groups available for further modification or to influence catalytic activity.
Applications in Materials Science
The direct application of this compound in materials science is not well-documented. However, the benzoic acid moiety is a common functional group used to modify the properties of materials. Functionalized benzoic acids have been explored for various applications, from polymer chemistry to surface science.
Benzoic acid and its derivatives are used to improve the physical properties of alkyd resins for coatings, enhancing gloss, hardness, and water resistance. justlonghealth.com In the realm of advanced materials, benzoic acid has been used to functionalize the surface of graphene nanosheets via a diazonium grafting route. rsc.org This modification was then utilized to create a sensor for the detection of heavy metal ions like Pb(II). rsc.org Furthermore, studies have investigated the adsorption of functionalized benzoic acids on mineral surfaces, which is relevant for understanding and controlling interfacial properties in materials. nih.gov These examples suggest that this compound could potentially be used as a surface modifier or as a monomer for creating functional polymers, where its specific substituents would impart unique chemical or physical properties to the resulting material. A vendor of the compound lists it under categories for materials such as OLEDs and organic monomers, suggesting potential, albeit unproven, applications in electronic materials. bldpharm.com
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes for complex molecules like 2-bromo-5-(methylsulfamoyl)benzoic acid. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.
Key Research Thrusts:
Alternative Brominating Agents: Conventional bromination methods often employ elemental bromine, which poses significant health and environmental risks. Research is moving towards the use of safer alternatives such as N-bromosuccinimide (NBS) or enzymatic bromination. The use of a bromide-bromate couple in an aqueous medium is another promising eco-friendly approach.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions. For instance, enzymatic approaches could be explored for the selective bromination of the benzoic acid backbone, reducing the formation of unwanted isomers.
Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. The synthesis of related sulfamoyl-benzamide derivatives has been successfully demonstrated in aqueous media.
Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solution-phase synthesis. A mechanochemical-assisted approach has been successfully applied to the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids.
Table 1: Comparison of Traditional and Greener Synthetic Approaches
| Synthetic Step | Traditional Method | Greener Alternative | Potential Advantages |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Enzymatic Bromination | Reduced toxicity, higher selectivity, milder conditions |
| Sulfonylation | Chlorosulfonic Acid | Electrochemical Synthesis, Sulfonyl Fluorides | Avoids harsh reagents, improved safety |
| Solvent Use | Dichloromethane (B109758), Chloroform | Water, Supercritical CO₂, Ionic Liquids | Reduced environmental impact and health hazards |
Exploration of Novel Reactivity Patterns
Understanding the inherent reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules. Future research will delve into uncovering new reaction pathways and functionalization strategies.
Key Areas of Exploration:
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.
Functionalization of the Sulfamoyl Group: The N-H bond of the methylsulfamoyl group offers a site for further functionalization. This could involve reactions such as alkylation, arylation, or acylation to modify the properties of the molecule.
Ortho-Functionalization: The development of methods for the selective functionalization of the carbon-hydrogen bonds ortho to the existing substituents would provide access to novel, highly substituted benzoic acid derivatives.
Ring-Closing Reactions: Investigating intramolecular reactions that could lead to the formation of heterocyclic compounds fused to the benzene (B151609) ring would open up new avenues for the synthesis of complex molecular scaffolds.
Advanced Characterization Techniques for Real-time Monitoring
The implementation of Process Analytical Technology (PAT) is revolutionizing chemical synthesis by enabling real-time monitoring and control of reaction parameters. Future research on this compound will likely incorporate these advanced techniques to optimize its synthesis and crystallization.
Promising PAT Tools:
In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise control over the reaction and the immediate detection of any deviations.
Focused Beam Reflectance Measurement (FBRM): This technique is particularly useful for monitoring crystallization processes by providing real-time information on particle size and distribution. This is crucial for controlling the physical properties of the final product.
High-Performance Liquid Chromatography (HPLC): The integration of online or at-line HPLC allows for the rapid analysis of reaction mixtures, providing detailed information on product purity and the formation of byproducts.
Table 2: Advanced Analytical Techniques for Synthesis Monitoring
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| FTIR/Raman Spectroscopy | Functional group analysis, concentration of species | Real-time reaction kinetics, endpoint determination |
| FBRM | Particle size and count | Optimization of crystallization, control of polymorphism |
| Online HPLC | Purity, impurity profiling | Process control, yield optimization |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, higher efficiency, and greater reproducibility. The synthesis of this compound and its derivatives is well-suited for these modern technologies.
Future Implementations:
Microreactors: The use of microreactors can enhance heat and mass transfer, allowing for reactions to be carried out under more intense conditions with greater control. This is particularly beneficial for potentially hazardous reactions like bromination and sulfonylation.
Automated Synthesis Platforms: These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. This would enable the high-throughput synthesis of a library of derivatives of this compound for screening purposes.
Theoretical Advancements in Prediction of Chemical Behavior
Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. Theoretical studies on this compound will provide valuable insights into its chemical behavior.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, spectroscopic characteristics, and reactivity indices. This information can be used to understand the molecule's electronic structure and to predict the most likely sites for chemical attack.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. These models can then be used to design new compounds with enhanced properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in different environments, such as in solution or in the solid state. This can be particularly useful for understanding crystallization processes and predicting crystal morphology.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-bromo-5-(methylsulfamoyl)benzoic acid and its intermediates?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as bromination of precursor benzoic acids followed by sulfonamide functionalization. For example, details a related synthesis using esterification, nitro-group reduction, and bromination, monitored by TLC and HPLC for purity . Key steps include:
- Esterification : Conversion of carboxylic acids to methyl esters (e.g., using thionyl chloride in methanol, as in ) .
- Bromination : Electrophilic aromatic substitution with bromine sources under controlled conditions.
- Sulfonamide introduction : Reaction with methylamine and sulfonyl chlorides, purified via column chromatography.
Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?
- Methodological Answer :
- 1H-NMR : Analyze aromatic proton splitting patterns to confirm substitution (e.g., para-bromo and sulfonamide groups). provides an example where δ 8.07 (s, 1H) indicates a deshielded aromatic proton adjacent to electron-withdrawing groups .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For instance, Creative Proteomics’ LC-MS platform ( ) can detect exact mass matches and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use solvent mixtures (e.g., methanol/water) to exploit solubility differences.
- Chromatography : Reverse-phase HPLC (as in ) or flash chromatography with gradients of ethyl acetate/hexane .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP functional) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict sites for Suzuki-Miyaura coupling. highlights the accuracy of hybrid functionals in thermochemical predictions, which can guide reaction feasibility studies . For example, the bromine substituent’s electron-withdrawing effect may activate the ring for nucleophilic substitution.
Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra. ’s use of ¹H-NMR with detailed coupling constants (e.g., J = 8.0 Hz) demonstrates how splitting patterns validate structure .
- Solvent effects in DFT : Include solvent models (e.g., PCM) in computational studies to align theoretical and experimental chemical shifts .
Q. How does the sulfonamide group influence the compound’s biological activity in drug discovery contexts?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the methylsulfamoyl group to assess impact on target binding (e.g., lists sulfonamide-containing analogs tested for protein interactions) .
- Metabolic stability assays : Use LC-MS ( ) to track metabolite formation in hepatic microsomes, correlating sulfonamide stability with pharmacokinetic profiles .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
